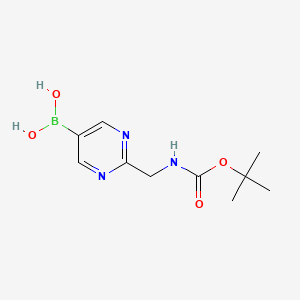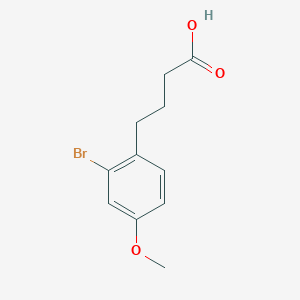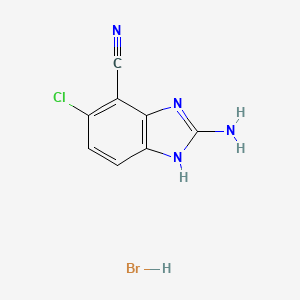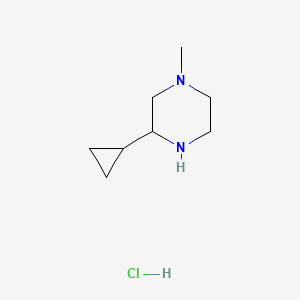![molecular formula C7H6BF4KO2S B13471075 Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . The presence of the trifluoroborate group imparts unique reactivity and stability to the compound, making it an essential tool for chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general procedure includes the following steps :
Preparation of Boronic Acid: The starting material, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, is synthesized through standard organic synthesis techniques.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions.
Isolation and Purification: The resulting product is isolated and purified through crystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Common solvents include methanol, ethanol, and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions . The trifluoroborate group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation and reductive elimination steps, which are crucial for the success of the coupling reactions .
Comparaison Avec Des Composés Similaires
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate can be compared with other organotrifluoroborate compounds, such as:
Potassium Phenyltrifluoroborate: Similar in reactivity but lacks the additional functional groups that provide unique properties to the target compound.
Potassium Vinyltrifluoroborate: Used in similar coupling reactions but with different reactivity due to the presence of the vinyl group.
Potassium Alkyltrifluoroborates: These compounds have alkyl groups instead of aryl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its stability, versatility, and the presence of both fluoro and methylsulfonyl groups, which enhance its reactivity and applicability in various chemical reactions .
Propriétés
Formule moléculaire |
C7H6BF4KO2S |
|---|---|
Poids moléculaire |
280.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(2-fluoro-4-methylsulfonylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O2S.K/c1-15(13,14)5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clé InChI |
CDSKIUGKLRTOLN-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
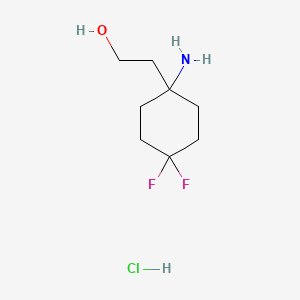
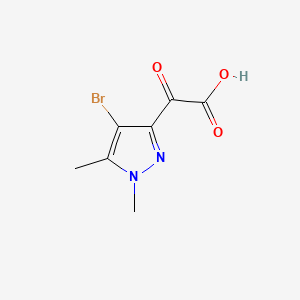
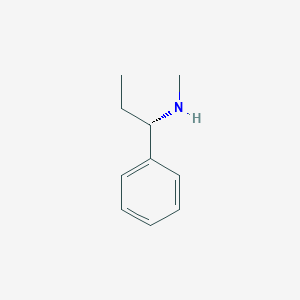

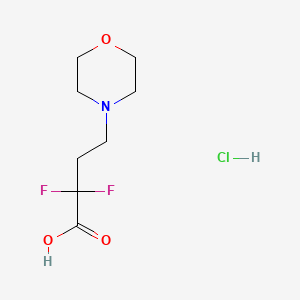
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
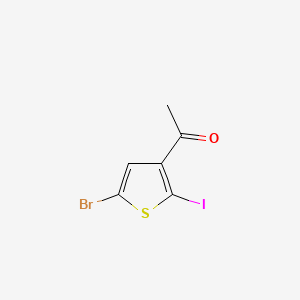
![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
